9,10-Anthracenedione, 1-ethyl-4-hydroxy-
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Overview
Description
1-ETHYL-4-HYDROXYANTHRACENE-9,10-DIONE is an organic compound with the molecular formula C₁₆H₁₂O₃. It belongs to the anthraquinone family, which is known for its diverse applications in dyes, pharmaceuticals, and as intermediates in organic synthesis . This compound is characterized by its anthracene backbone with hydroxyl and ethyl substituents, making it a unique derivative of anthraquinone.
Preparation Methods
The synthesis of 1-ETHYL-4-HYDROXYANTHRACENE-9,10-DIONE typically involves the following steps:
Starting Material: The synthesis begins with 1-hydroxy-4-iodoanthraquinone.
Sonogashira Cross-Coupling Reaction: This reaction involves the coupling of 1-hydroxy-4-iodoanthraquinone with ethynyl compounds in the presence of a palladium catalyst and copper co-catalyst.
Hydrogenation: The resulting product undergoes hydrogenation to yield 1-ETHYL-4-HYDROXYANTHRACENE-9,10-DIONE.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-ETHYL-4-HYDROXYANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and halogenating agents like bromine .
Scientific Research Applications
1-ETHYL-4-HYDROXYANTHRACENE-9,10-DIONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ETHYL-4-HYDROXYANTHRACENE-9,10-DIONE and its derivatives often involves interaction with DNA. For instance, some derivatives inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division . This inhibition leads to the accumulation of DNA breaks, ultimately triggering apoptosis in rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
1-ETHYL-4-HYDROXYANTHRACENE-9,10-DIONE can be compared with other anthraquinone derivatives:
1-Hydroxyanthraquinone: Lacks the ethyl group, making it less hydrophobic and potentially less bioavailable.
1-Amino-4-hydroxyanthraquinone: Contains an amino group, which can enhance its reactivity and potential for forming hydrogen bonds.
1,4-Dihydroxyanthraquinone: Has two hydroxyl groups, increasing its solubility in water and altering its chemical reactivity.
These comparisons highlight the unique properties of 1-ETHYL-4-HYDROXYANTHRACENE-9,10-DIONE, such as its specific hydrophobicity and reactivity, which can be advantageous in certain applications.
Properties
CAS No. |
61781-88-2 |
---|---|
Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
1-ethyl-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O3/c1-2-9-7-8-12(17)14-13(9)15(18)10-5-3-4-6-11(10)16(14)19/h3-8,17H,2H2,1H3 |
InChI Key |
XKSHKPUEUSDTSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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